Cas no 2227716-03-0 ((2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine)

(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine
- EN300-1824799
- 2227716-03-0
-
- インチ: 1S/C11H18N2O2/c1-8(12)4-5-9-10(14-2)6-13-7-11(9)15-3/h6-8H,4-5,12H2,1-3H3/t8-/m1/s1
- InChIKey: JRKYDZTZKTWKQA-MRVPVSSYSA-N
- ほほえんだ: O(C)C1C=NC=C(C=1CC[C@@H](C)N)OC
計算された属性
- せいみつぶんしりょう: 210.136827821g/mol
- どういたいしつりょう: 210.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 57.4Ų
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1824799-5.0g |
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine |
2227716-03-0 | 5g |
$5854.0 | 2023-05-27 | ||
Enamine | EN300-1824799-10.0g |
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine |
2227716-03-0 | 10g |
$8680.0 | 2023-05-27 | ||
Enamine | EN300-1824799-5g |
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine |
2227716-03-0 | 5g |
$5854.0 | 2023-09-19 | ||
Enamine | EN300-1824799-0.05g |
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine |
2227716-03-0 | 0.05g |
$1696.0 | 2023-09-19 | ||
Enamine | EN300-1824799-2.5g |
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine |
2227716-03-0 | 2.5g |
$3957.0 | 2023-09-19 | ||
Enamine | EN300-1824799-0.5g |
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine |
2227716-03-0 | 0.5g |
$1938.0 | 2023-09-19 | ||
Enamine | EN300-1824799-10g |
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine |
2227716-03-0 | 10g |
$8680.0 | 2023-09-19 | ||
Enamine | EN300-1824799-0.1g |
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine |
2227716-03-0 | 0.1g |
$1777.0 | 2023-09-19 | ||
Enamine | EN300-1824799-0.25g |
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine |
2227716-03-0 | 0.25g |
$1858.0 | 2023-09-19 | ||
Enamine | EN300-1824799-1.0g |
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine |
2227716-03-0 | 1g |
$2019.0 | 2023-05-27 |
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine 関連文献
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
(2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amineに関する追加情報
Introduction to (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine (CAS No. 2227716-03-0)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. One such compound, (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine, identified by its CAS number CAS No. 2227716-03-0, has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial research settings.
The molecular structure of (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine consists of a butanamine backbone substituted with a 3,5-dimethoxypyridine moiety at the fourth carbon position. This specific arrangement of functional groups imparts distinct chemical and biological characteristics to the molecule. The presence of the pyridine ring enhances its interaction with biological targets, while the dimethoxy groups contribute to its solubility and metabolic stability. Such features make it an attractive candidate for further exploration in drug discovery.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease pathways. The (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine molecule has been investigated for its potential role in modulating enzymes and receptors involved in metabolic disorders, inflammation, and cancer. Preliminary studies have suggested that this compound may exhibit inhibitory activity against specific kinases and other enzymes relevant to these conditions. Such findings have prompted researchers to delve deeper into understanding its mechanism of action and pharmacological profile.
The synthesis of (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine presents both challenges and opportunities for chemists. The stereochemistry at the second carbon position, specifically the (R) configuration, is crucial for its biological activity. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These approaches not only enhance the yield but also ensure that the final product meets the stringent requirements for preclinical and clinical studies.
One of the most compelling aspects of studying (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine is its potential as a lead compound for drug development. Researchers are exploring various derivatives of this molecule to optimize its pharmacokinetic properties and target specificity. By modifying the substituents on the pyridine ring or introducing additional functional groups, scientists aim to enhance its binding affinity and reduce off-target effects. Such modifications are critical for translating laboratory findings into effective therapeutic agents.
The pharmacological evaluation of (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine has revealed several promising characteristics. In vitro assays have demonstrated its ability to inhibit key enzymes involved in signal transduction pathways relevant to diseases such as diabetes and cancer. Additionally, animal models have shown that this compound can modulate metabolic processes without significant toxicity. These results are encouraging and warrant further investigation into its therapeutic potential.
As research progresses, the integration of computational methods into drug discovery is becoming increasingly important. Molecular modeling techniques can predict how (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine interacts with biological targets at the atomic level. This information helps researchers design more effective derivatives and optimize lead compounds before they enter preclinical testing. The combination of experimental data with computational insights provides a powerful framework for accelerating drug development pipelines.
The regulatory landscape for new pharmaceuticals also plays a significant role in shaping the future of compounds like (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine. Compliance with international standards ensures that these molecules are safe and effective for human use. Regulatory agencies require extensive data on their chemical properties, pharmacological effects, and toxicology profiles before approving them for clinical trials. This rigorous process underscores the importance of thorough research and development in bringing new drugs to market.
In conclusion, (2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-am ine represents a fascinating example of how structural innovation can lead to novel therapeutic agents. Its unique chemical properties and promising biological activities make it a valuable asset in ongoing research efforts aimed at addressing complex diseases. As scientists continue to explore its potential through advanced synthetic methods and pharmacological studies, this compound holds great promise for improving human health in the future.
2227716-03-0 ((2R)-4-(3,5-dimethoxypyridin-4-yl)butan-2-amine) 関連製品
- 1173468-59-1((2E)-3-3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl-acrylic acid)
- 1975119-08-4(1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl ester)
- 2228247-66-1(2-fluoro-6-1-(hydroxymethyl)cyclopropylphenol)
- 1261725-12-5(2-(2,3-Difluorophenyl)-3-methoxypyridine-6-methanol)
- 1227606-54-3(2-Phenylpyridine-3-acetonitrile)
- 2130483-71-3(N-(1-Cyanocyclopentyl)-3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide)
- 82665-91-6(Ethyl 2,2-diiodoacetate)
- 2137670-87-0(Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]-)
- 2137835-57-3(Acetamide, 2-(dimethylamino)-N-[4-(3-fluorophenyl)-3-piperidinyl]-)
- 1395079-01-2(2-amino-5,8-dihydro-6h-pyrido3,4-dpyrimidine-7-carboxylic acid tert-butyl ester)




